molecular formula C44H36F34N2O2 B15088843 N,N'-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine

N,N'-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine

Cat. No.: B15088843
M. Wt: 1270.7 g/mol
InChI Key: JLYAJKMTSYBUFR-DNQXCXABSA-N
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Description

N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine: is a complex organic compound known for its unique structure and properties. It is often used in coordination chemistry and materials science due to its ability to form stable complexes with various metal ions. The compound’s structure includes a cyclohexane backbone with salicylidene groups, which are further substituted with tert-butyl and heptadecafluorooctyl groups, enhancing its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine typically involves the condensation reaction between 3-tert-butyl-5-(heptadecafluorooctyl)salicylaldehyde and trans-1,2-cyclohexanediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine involves its ability to coordinate with metal ions through the nitrogen and oxygen atoms of the salicylidene groups. This coordination forms stable complexes that can participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of heptadecafluorooctyl groups in N,N’-Bis[3-tert-butyl-5-(heptadecafluorooctyl)salicylidene)-trans-1,2-cyclohexanediamine imparts unique properties such as enhanced hydrophobicity and stability, making it particularly useful in applications requiring robust and durable materials .

Properties

Molecular Formula

C44H36F34N2O2

Molecular Weight

1270.7 g/mol

IUPAC Name

2-tert-butyl-6-[[(1R,2R)-2-[[3-tert-butyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-2-hydroxyphenyl]methylideneamino]cyclohexyl]iminomethyl]-4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenol

InChI

InChI=1S/C44H36F34N2O2/c1-27(2,3)21-13-19(29(45,46)31(49,50)33(53,54)35(57,58)37(61,62)39(65,66)41(69,70)43(73,74)75)11-17(25(21)81)15-79-23-9-7-8-10-24(23)80-16-18-12-20(14-22(26(18)82)28(4,5)6)30(47,48)32(51,52)34(55,56)36(59,60)38(63,64)40(67,68)42(71,72)44(76,77)78/h11-16,23-24,81-82H,7-10H2,1-6H3/t23-,24-/m1/s1

InChI Key

JLYAJKMTSYBUFR-DNQXCXABSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)(C)C)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)(C)C)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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